molecular formula C16H18ClNO2S B10964828 N-[2-(butan-2-yl)phenyl]-2-chlorobenzenesulfonamide

N-[2-(butan-2-yl)phenyl]-2-chlorobenzenesulfonamide

Cat. No.: B10964828
M. Wt: 323.8 g/mol
InChI Key: HQEBTZHHWVGIEW-UHFFFAOYSA-N
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Description

N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes a sec-butyl group attached to a phenyl ring, a chlorine atom, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the sec-butylphenyl intermediate, followed by chlorination and sulfonamide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE exerts its effects involves interactions with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-sec-Butyl-phenyl)-2-chloro-acetamide: A similar compound with a different functional group.

    N,N′-di-sec-butyl-p-phenylenediamine: Another compound with sec-butyl groups attached to a phenyl ring.

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-12(2)13-8-4-6-10-15(13)18-21(19,20)16-11-7-5-9-14(16)17/h4-12,18H,3H2,1-2H3

InChI Key

HQEBTZHHWVGIEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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